molecular formula C25H19F3N4O5S B1677450 Opigolix CAS No. 912587-25-8

Opigolix

货号 B1677450
CAS 编号: 912587-25-8
分子量: 544.5 g/mol
InChI 键: CWNLBPBIFALUQD-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Opigolix (also known as ASP-1707) is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist (GnRH antagonist) which was under development by Astellas Pharma . It was being developed for the treatment of endometriosis and rheumatoid arthritis .


Molecular Structure Analysis

Opigolix has a molecular formula of C25H19F3N4O5S . Its molar mass is 544.51 g·mol−1 . The structure of Opigolix is complex, with multiple functional groups including amidines, benzimidazoles, and fluoroarenes .


Physical And Chemical Properties Analysis

Opigolix has a molecular formula of C25H19F3N4O5S and a molar mass of 544.51 g·mol−1 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.

科学研究应用

培养寡突触前体细胞的产生

  • 由 Larsen, E. C., Kondo, Y., Fahrenholtz, C. D., & Duncan, I. (2008) 进行的研究突出了在培养中分离大鼠寡突触前体细胞(OPCs),这对于治疗像多发性硬化和佩利扎乌斯-梅尔巴赫病这样的髓鞘疾病具有重要意义。这项研究强调了OPCs作为人类髓鞘疾病细胞治疗来源的潜力 (Larsen et al., 2008)

刺激响应型水凝胶用于药物传递

  • Dadsetan, M., Liu, Z., Pumberger, M., 等人(2010)开发了一种聚合物载体,寡聚物(聚乙二醇富马酸酯)(OPF)水凝胶,经过甲基丙烯酸钠改性,用于传递像阿霉素这样的抗肿瘤药物。该研究揭示了这种水凝胶在优化抗肿瘤活性的同时最小化全身影响的潜力 (Dadsetan et al., 2010)

高血压患者心血管疾病风险因素

  • Valls, R., Llauradó, E., Fernández-Castillejo, S., 等人(2016)探讨了来自法国海洋松树皮的低分子量原花青素提取物 Oligopinۚ(OP)对一期高血压患者的血脂、血压和氧化低密度脂蛋白的心脏保护作用。这项研究有助于理解OP摄入如何改善这些个体的心血管健康 (Valls et al., 2016)

寡聚原花青素复合物(OPCs)的治疗应用

idin Complexes (OPCs)

  • Fine, A.(2000)讨论了OPCs的广泛治疗应用,包括抗氧化、抗菌、抗病毒、抗癌、抗炎和抗过敏特性。这项研究突出了基于其多样的生物活性,OPCs在治疗各种疾病方面的潜力 (Fine, 2000)

从多能干细胞分化出人类寡突触前体细胞

  • Rodrigues, G., Gaj, T., Adil, M. M., 等人(2017)展示了一种从人类多能干细胞中生成寡突触前体细胞(OPCs)的方法,采用三维培养系统。这项研究为了解OPCs在治疗中枢神经系统脱髓鞘疾病和损伤的潜力提供了见解 (Rodrigues et al., 2017)

寡聚原花青素复合物:历史、结构和应用

  • Fine, A. M.(2000)再次概述了OPCs,重点放在它们的历史、结构和植物药用应用上。这篇论文强调了OPCs的广泛药用范围,源自于其复杂的化学结构和多样的生物效应 (Fine, 2000)

未来方向

Opigolix reached phase II clinical trials for both endometriosis and rheumatoid arthritis before its development was discontinued in April 2018 . The reasons for discontinuation and future plans for this drug are not specified in the search results.

属性

IUPAC Name

(2R)-N'-[5-[(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/b22-21+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWADSMMMNRDJ-AFRFTAIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C(=N/S(=O)(=O)C1=C(C=CC(=C1)/C(=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=C(C=CC(=C4)F)F)/O)F)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337398
Record name Opigolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opigolix

CAS RN

912587-25-8
Record name Opigolix [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912587258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opigolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPIGOLIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ6CK0CITA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Opigolix
Reactant of Route 2
Reactant of Route 2
Opigolix
Reactant of Route 3
Opigolix
Reactant of Route 4
Opigolix
Reactant of Route 5
Opigolix
Reactant of Route 6
Opigolix

Citations

For This Compound
4
Citations
L Xin, Y Ma, M Ye, L Chen, F Liu, Q Hou - Archives of Gynecology and …, 2023 - Springer
Purpose The aim of this NMA is to comprehensively analyze evidence of oral GnRH antagonist in the treatment of moderate-to-severe endometriosis-associated pain. Methods …
Number of citations: 3 link.springer.com
SW Guo, PG Groothuis - Human reproduction update, 2018 - academic.oup.com
BACKGROUND The drug research and development (R&D) for endometriosis/adenomyosis has been painfully slow. Most completed clinical trials on endometriosis did not publish …
Number of citations: 66 academic.oup.com
BM Uralbekov - 2020 - kaznu.kz
The thesis «Development of a radiopharmaceutical based on Lu-177 labelled elagolix for therapy and diagnosis» is devoted to the development of a procedure forproducing a …
Number of citations: 0 www.kaznu.kz
World Health Organization - WHO Drug Information, 2018 - apps.who.int
World Health Organization.(‎ 2018)‎. International nonproprietary names for pharmaceutical substances (‎ INN)‎: recommended INN: list 80. WHO Drug Information, 32 (‎ 3)‎, 425-508. …
Number of citations: 3 apps.who.int

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。